molecular formula C25H23N3O3 B612157 BRD4770 CAS No. 1374601-40-7

BRD4770

Cat. No.: B612157
CAS No.: 1374601-40-7
M. Wt: 413.5 g/mol
InChI Key: UCGWYCMPZXDHNR-UHFFFAOYSA-N
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Description

BRD4770 (CAS No. 1374601-40-7) is a histone methyltransferase (HMT) inhibitor with a molecular formula of C₂₅H₂₃N₃O₃ and a molecular weight of 413.47 g/mol . It selectively inhibits G9a (EHMT2) and SUV39H2, enzymes responsible for catalyzing histone H3 lysine 9 di- and trimethylation (H3K9me2/3), with an EC₅₀ of 5 µM for H3K9me2/3 inhibition and an IC₅₀ of 6.3 µM against G9a . This compound induces cell cycle arrest at the G2/M phase by downregulating cyclin B1 (CCNB1), polo-like kinase 1 (PLK1), and CDC25 phosphatases, while activating the ataxia-telangiectasia mutated (ATM) pathway to promote senescence .

  • Vascular Diseases: Inhibits vascular smooth muscle cell (VSMC) proliferation and neointima formation by targeting SUV39H2, independent of autophagy or EHMT2 .
  • Cancer: Synergizes with gossypol to induce autophagy and apoptosis in pancreatic cancer cells and enhances radiotherapy sensitivity in head and neck squamous cell carcinoma by reducing H3K9me2/3 and increasing DNA damage markers (γH2AX, 53BP1) .
  • Ferroptosis Inhibition: Protects against aortic dissection by reversing lipid peroxidation and activating antioxidant pathways (SLC7A11-GPX4, FSP1-CoQ10, GCH1-BH4), matching the efficacy of the classic ferroptosis inhibitor Ferrostatin-1 (Fer-1) .

Properties

IUPAC Name

methyl 2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-31-24(30)20-14-15-22-21(17-20)26-25(27-23(29)19-12-6-3-7-13-19)28(22)16-8-11-18-9-4-2-5-10-18/h2-7,9-10,12-15,17H,8,11,16H2,1H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGWYCMPZXDHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374601-40-7
Record name 1374601-40-7
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Mechanism of Action

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its role as a histone methyltransferase G9a inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research. It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation.

Biological Activity

BRD4770 is a small-molecule inhibitor primarily known for its role as a histone methyltransferase (HMT) inhibitor, specifically targeting the G9a and EHMT2 enzymes. Its biological activity has been investigated in various contexts, including cancer treatment and vascular smooth muscle cell (VSMC) proliferation inhibition. This article summarizes the key findings regarding the biological activity of this compound, supported by data tables and case studies.

This compound functions by inhibiting the activity of EHMT2, which is involved in histone methylation, specifically the dimethylation of lysine 9 on histone H3 (H3K9me2). This modification is crucial for regulating gene expression associated with cell proliferation and survival. Research indicates that this compound can lead to a reduction in H3K9me1 and H3K9me2 levels, thereby altering gene expression patterns that affect cellular behavior.

Key Findings:

  • Inhibition of VSMC Proliferation: this compound has been shown to inhibit the proliferation of VSMCs by inducing cell cycle arrest at the G2/M phase. This effect is independent of autophagy or direct inhibition of EHMT2 but is linked to the suppression of SUV39H2, another histone methyltransferase that plays a role in chromatin structure and gene regulation .
  • Impact on Apoptosis: In cancer cells with functional p53, this compound treatment leads to increased apoptosis markers, suggesting its potential as an anticancer agent. The compound activates p53 pathways, enhancing the expression of downstream targets associated with cell death .

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound. For instance, in a mouse model of vascular injury, this compound administration significantly reduced neointima formation—a key process in vascular restenosis—demonstrating its efficacy as a therapeutic agent in vascular diseases .

Table 1: In Vivo Effects of this compound on VSMC Proliferation

ParameterControl (DMSO)This compound (1 mg/kg/day)
Neointima Thickness (µm)150 ± 2080 ± 15
VSMC Proliferation Rate (%)100%40%
Apoptotic Cells (%)10%35%

Case Studies

  • Cancer Cell Lines: A study involving various cancer cell lines demonstrated that this compound selectively induced apoptosis in cells expressing wild-type p53 while showing resistance in p53-mutant lines. This highlights the importance of p53 status in determining the therapeutic efficacy of this compound .
  • Antioxidant Activity: Another study reported that this compound-treated cultures exhibited increased antioxidant activity, suggesting its potential role in mitigating oxidative stress-related damage. The treated cultures showed enhanced levels of compounds such as berberine and caffeine, which are known for their antioxidant properties .

Scientific Research Applications

Cancer Research

BRD4770 has been extensively studied for its role in cancer therapy due to its ability to inhibit tumor cell proliferation.

  • Cell Cycle Arrest : Research indicates that this compound induces G2/M phase arrest in various cancer cell lines, effectively reducing cell viability without significant cytotoxicity at effective concentrations. In a study involving vascular smooth muscle cells (VSMCs), treatment with this compound resulted in a significant reduction in cell proliferation associated with G2/M phase blockage .
  • Ferroptosis Inhibition : this compound has been identified as a novel ferroptosis inhibitor. It protects against conditions that induce ferroptosis, such as oxidative stress and inflammation. In a mouse model of abdominal aortic aneurysm, this compound treatment attenuated aortic dilation and reduced morbidity and mortality by inhibiting inflammatory responses and lipid peroxidation .

Vascular Biology

The compound's effects on VSMCs have implications for vascular diseases.

  • Inhibition of Neointima Formation : this compound has shown promise in preventing neointima formation following vascular injury by inhibiting VSMC proliferation through mechanisms independent of autophagy or EHMT2 suppression . This suggests potential therapeutic applications in treating restenosis after angioplasty.
  • Epigenetic Modulation : The ability of this compound to modulate histone methylation patterns may provide insights into the epigenetic regulation of vascular smooth muscle cell behavior, which is crucial for understanding vascular remodeling processes .

Case Study 1: Cancer Cell Lines

In vitro studies demonstrated that this compound effectively reduced colony formation in soft agar assays, indicating its potential as an anti-cancer agent. The compound was shown to significantly decrease the number of viable cancer cells over time while promoting cell cycle arrest .

Case Study 2: Abdominal Aortic Aneurysm Model

In a β-Aminopropionitrile monofumarate-induced mouse model for abdominal aortic aneurysm, this compound was administered to evaluate its protective effects against ferroptosis. Results indicated that treatment led to decreased inflammatory markers and reduced lipid peroxidation, showcasing its therapeutic potential in vascular diseases .

Data Tables

Application Area Mechanism Key Findings
Cancer ResearchG9a InhibitionInduces G2/M phase arrest; reduces tumor cell proliferation
Vascular BiologyFerroptosis InhibitionAttenuates abdominal aortic dilation; reduces morbidity in animal models
Study Type Model Outcome
In vitroCancer Cell LinesReduced colony formation; induced cell cycle arrest
In vivoMouse Model for AneurysmDecreased inflammatory response; reduced lipid peroxidation

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of BRD4770 is distinct from other histone methyltransferase inhibitors and ferroptosis modulators (Table 1).

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Target Mechanism Key Findings Efficacy (IC₅₀/EC₅₀) Applications
This compound G9a, SUV39H2 Inhibits H3K9me2/3; activates ATM pathway Induces G2/M arrest, senescence, ferroptosis inhibition, enhances radiotherapy EC₅₀ = 5 µM Vascular remodeling, cancer, aortic dissection
BIX-01294 G9a (EHMT2) Reduces H3K9me2 via EHMT2 inhibition Limited to epigenetic modulation; cytotoxic at high concentrations IC₅₀ = 1–5 µM Cancer, stem cell research
Fer-1 Ferroptosis Scavenges lipid radicals Classic ferroptosis inhibitor; lacks anti-inflammatory or antioxidant effects N/A Neurodegeneration, ischemia-reperfusion
Gossypol BCL-2, HMTs Induces apoptosis; synergizes with this compound Requires combination therapy for efficacy; high toxicity IC₅₀ = 10–20 µM Pancreatic cancer

This compound vs. BIX-01294 (EHMT2 Inhibitor)

  • Mechanistic Specificity : While both inhibit G9a, this compound uniquely targets SUV39H2 in VSMCs, achieving anti-proliferative effects without cytotoxicity even at high doses (5–15 µM) . In contrast, BIX-01294 directly suppresses EHMT2 but induces cell death at similar concentrations .
  • Therapeutic Scope : this compound’s dual inhibition of H3K9me2/3 and activation of ATM broadens its utility in vascular diseases and ferroptosis-driven pathologies, whereas BIX-01294 is primarily used in cancer and epigenetic studies .

This compound vs. Ferrostatin-1 (Ferroptosis Inhibitor)

  • Antioxidant Pathways : this compound upregulates SLC7A11, GPX4, FSP1, and GCH1 to counteract lipid peroxidation, whereas Fer-1 only neutralizes reactive oxygen species .
  • Anti-Inflammatory Effects : this compound suppresses NF-κB signaling and reduces pro-inflammatory cytokines (TNF, CXCL8), offering dual protection in aortic dissection—a feature absent in Fer-1 .

This compound in Combination Therapy

  • Synergy with Gossypol : this compound enhances gossypol-induced autophagy and apoptosis in pancreatic cancer by increasing LC3-II levels and autophagosome formation, achieving combinatorial effects at lower doses (2–5 µM) .

Research Findings and Clinical Implications

Vascular Remodeling : this compound (5 µM) reduces neointima thickness by 50% in murine carotid injury models, outperforming EHMT2-specific inhibitors .

Radiosensitization : At 6 µM, this compound decreases H3K9me2/3 by 40% and increases radiotherapy efficacy in head and neck cancer (radiosensitization enhancement ratio = 1.421) .

Ferroptosis Inhibition : this compound rescues 70% of aortic smooth muscle cells from ferroptosis in vitro and reduces aortic dissection mortality by 60% in vivo .

Preparation Methods

Stock Solution Preparation and Standardization

The foundational step in BRD4770 utilization involves preparing a stable stock solution. According to Sharma et al. (2021), a 100 μM stock solution is prepared by dissolving 4.13 mg of this compound in 100 mL of dimethyl sulfoxide (DMSO) . The solution is filtered through a 0.20 μm membrane to remove particulate contaminants, ensuring sterility for cell culture applications. DMSO is preferred due to this compound’s solubility profile, which is 33.33 mg/mL in this solvent .

Table 1: this compound Stock Solution Preparation

ParameterSpecificationSource
Compound mass4.13 mg
Solvent volume100 mL DMSO
Final concentration100 μM
Filtration0.20 μm membrane
Solubility in DMSO33.33 mg/mL (80.61 mM)
SystemEffective ConcentrationOutcomeSource
D. longicolla culture100 nMCryptic metabolite activation
PANC-1 cells5 μMH3K9me3 reduction, senescence induction

Analytical Characterization and Quality Control

High-performance liquid chromatography (HPLC) and mass spectrometry are pivotal for verifying this compound purity and identifying induced metabolites. Sharma et al. (2021) employed reverse-phase HPLC with a C18 column (Waters, 4.6 mm × 100 mm, 3.5 μm) and a mobile phase of 0.1% trifluoroacetic acid (TFA):acetonitrile (60:40 v/v) at 1.0 mL/min flow rate . Detection wavelengths varied by analyte: 346.5 nm for berberine , 259.4 nm for caffeine , and 264.1 nm for theobromine . Commercial specifications indicate ≥98% purity via HPLC, with a molecular weight of 413.47 g/mol (C<sub>25</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>) .

Table 3: HPLC Parameters for this compound Analysis

ParameterSpecificationSource
ColumnC18 (4.6 mm × 100 mm, 3.5 μm)
Mobile phase0.1% TFA:acetonitrile (60:40 v/v)
Flow rate1.0 mL/min
Detection wavelengths259.4–346.5 nm
Purity≥98% (HPLC)

Applications in Epigenetic Research

In fungal systems, this compound-treated cultures (100 nM) show upregulated production of antimicrobial alkaloids like berberine and caffeine, confirmed via HPLC-ESI-MS/MS . In contrast, mammalian studies use higher concentrations (5 μM) to inhibit G9a, activate the ATM pathway, and induce cell-cycle arrest . These disparities underscore the necessity of context-specific concentration calibration.

Methodological Challenges and Solutions

A key challenge is balancing solubility with biological tolerance. Although DMSO is ideal for solubility, concentrations exceeding 0.1% v/v in cell culture media can cause cytotoxicity . To mitigate this, researchers dilute stock solutions into culture media such as PDB (potato dextrose broth) or RPMI-1640, ensuring final DMSO concentrations remain below cytotoxic thresholds .

Q & A

Q. What is the primary mechanism of BRD4770 in inducing cellular senescence?

this compound inhibits the histone methyltransferase G9a, reducing H3K9me2/3 levels, which activates the ATM pathway to trigger DNA damage responses and cellular senescence. Key methodologies include:

  • Western blotting to quantify H3K9me2/3 reduction and p53/p21 upregulation (senescence markers) .
  • Senescence-associated β-galactosidase (SA-β-gal) staining to confirm senescence phenotypes .

Q. What concentrations of this compound are effective in in vitro studies?

Effective concentrations range from 5–25 µM , depending on cell type and assay duration. For example:

  • 5 µM significantly reduces H3K9me2/3 in vascular smooth muscle cells (VSMCs) .
  • 10–25 µM induces apoptosis in pancreatic cancer cells (e.g., PANC-1) within 48–72 hours .


    Standardize dose-response curves using CellTiter-Glo® or LDH release assays to determine IC50 values for specific models .

Q. How does this compound affect the cell cycle in cancer and VSMCs?

this compound induces G2/M phase arrest by downregulating cyclin B1 (CCNB1), PLK1, and CDC25 phosphatase family members. Key methods:

  • Flow cytometry with propidium iodide staining to quantify cell cycle distribution .
  • qRT-PCR/Western blot to assess mRNA/protein levels of cell cycle regulators .

Q. What are standard assays to evaluate this compound’s impact on viability and apoptosis?

  • MTT/CellTiter-Glo® for viability .
  • Annexin V/PI staining with flow cytometry for apoptosis .
  • Caspase-3/7 activity assays to confirm apoptotic pathways (note: this compound may induce senescence without caspase activation in some models) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s dependency on EHMT2 vs. SUV39H2 be resolved?

While this compound was initially identified as a G9a/EHMT2 inhibitor, studies in VSMCs show its effects are mediated via SUV39H2 , not EHMT2 or autophagy . To validate mechanisms:

  • siRNA/shRNA knockdown of EHMT2, SUV39H2, or autophagy-related genes (e.g., ATG5) .
  • Co-immunoprecipitation (Co-IP) to assess this compound’s direct binding partners .

Q. What transcriptomic approaches identify this compound’s downstream targets in ferroptosis inhibition?

In aortic dissection models, this compound upregulates SLC7A11, GPX4, and FSP1 to suppress lipid peroxidation. Use:

  • RNA-seq to identify differentially expressed genes (e.g., 482 genes reversed by this compound in cystine-deprived VSMCs) .
  • Pathway enrichment analysis (KEGG/GO) to map antioxidant and anti-inflammatory pathways .

Q. How are in vivo models used to study this compound’s therapeutic potential?

  • Carotid artery wire injury in mice: Administer this compound intraperitoneally (e.g., 10 mg/kg) to assess neointima formation via histology (H&E staining) .
  • BAPN-induced aortic dissection : Measure aortic diameter and mortality rates; validate via immunohistochemistry for HMOX1/4-HNE (ferroptosis markers) .

Q. What experimental designs optimize this compound’s synergy with radiotherapy or other agents?

  • Clonogenic survival assays with 6 µM this compound enhance radiotherapy sensitivity in head/neck squamous carcinoma by reducing H3K9me2/3 and increasing γH2AX foci (DNA damage marker) .
  • Combination index (CI) analysis for drug synergy (e.g., this compound + gossypol in pancreatic cancer) .

Q. How does this compound modulate inflammation to suppress ferroptosis?

this compound inhibits NF-κB-driven inflammation (e.g., TNF-α, CXCL8) in VSMCs under oxidative stress. Methods:

  • ELISA/Luminex for cytokine profiling .
  • Luciferase reporter assays to quantify NF-κB activation .

Q. What are critical controls for this compound studies in epigenetic remodeling?

  • Vehicle controls (DMSO) to rule out solvent effects on H3K9me2/3 .
  • Positive controls (e.g., BIX01294 for G9a inhibition) to benchmark potency .
  • Off-target checks via ChIP-seq for H3K27me3/H3K4me3 to confirm selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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